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molecular formula C10H17NO3 B8630932 2-(2,2-Dimethyl-propionylamino)-pent-4-enoic acid

2-(2,2-Dimethyl-propionylamino)-pent-4-enoic acid

Cat. No. B8630932
M. Wt: 199.25 g/mol
InChI Key: CFFPCRFTDIXTSU-UHFFFAOYSA-N
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Patent
US07109225B2

Procedure details

10.50 g of the above prepared 2-(2,2-dimethyl-propionylamino)-pent-4-enoic acid ethyl ester (46.19 mmol) were dissolved in 146 ml of a 1:1 mixture of EtOH and THF and treated under cooling with an ice bath with 46.19 ml of 2N NaOH (2 eq.). After 1 h, the reaction mixture was poured onto crashed ice/AcOEt/HCl, the aqueous phase reextracted once more with AcOEt, the combined organic layers washed with water, dried over sodium sulfate, and evaporated to dryness. Thereby, 8.45 g of the title product was obtained as white solid of mp. 87–88°.
Name
2-(2,2-dimethyl-propionylamino)-pent-4-enoic acid ethyl ester
Quantity
46.19 mmol
Type
reactant
Reaction Step One
Name
Quantity
46.19 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice AcOEt HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH:5]([NH:9][C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:6][CH:7]=[CH2:8])C.[OH-].[Na+].CCOC(C)=O>CCO.C1COCC1>[CH3:12][C:11]([CH3:14])([CH3:13])[C:10]([NH:9][CH:5]([CH2:6][CH:7]=[CH2:8])[C:4]([OH:16])=[O:3])=[O:15] |f:1.2|

Inputs

Step One
Name
2-(2,2-dimethyl-propionylamino)-pent-4-enoic acid ethyl ester
Quantity
46.19 mmol
Type
reactant
Smiles
C(C)OC(C(CC=C)NC(C(C)(C)C)=O)=O
Step Two
Name
Quantity
46.19 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice AcOEt HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
WASH
Type
WASH
Details
the combined organic layers washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)NC(C(=O)O)CC=C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.45 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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